molecular formula C11H13NO2S B2925379 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 342608-38-2

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2925379
CAS No.: 342608-38-2
M. Wt: 223.29
InChI Key: QZTWUCKRQBPLEB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid: is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the thiazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylbenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives, which are valuable in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

    2-Phenyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with the methyl group at the para position on the phenyl ring.

    2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which influences its chemical reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar thiazolidine derivatives.

Properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWUCKRQBPLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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